

BML-111: A Technical Guide to a Potent Lipoxin A4 Receptor Agonist

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Compound of Interest

Compound Name: BML-111

Cat. No.: B1667149

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Abstract

BML-111 is a synthetic analog of the endogenous anti-inflammatory mediator Lipoxin A4 (LXA4). It functions as a potent and stable agonist for the Lipoxin A4 receptor, also known as ALX/FPR2, a G protein-coupled receptor that plays a critical role in the resolution of inflammation. Unlike the rapidly metabolized native lipoxins, **BML-111** offers greater stability, making it a valuable tool for in vitro and in vivo research. This document provides a comprehensive technical overview of **BML-111**, including its mechanism of action, key signaling pathways, quantitative efficacy data, and detailed experimental protocols for its characterization. Its demonstrated anti-inflammatory, antioxidant, anti-angiogenic, and pro-resolving properties position it as a significant compound in the study and potential treatment of a wide range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute lung injury, neuroinflammation, and cancer.

Core Mechanism of Action

BML-111 exerts its biological effects primarily by binding to and activating the ALX/FPR2 receptor. This receptor is expressed on various cell types, including neutrophils, monocytes, macrophages, and platelets. Activation of ALX/FPR2 by **BML-111** initiates a cascade of intracellular signaling events that collectively suppress pro-inflammatory pathways and promote the resolution of inflammation.

Key downstream effects of **BML-111**-mediated ALX/FPR2 activation include:

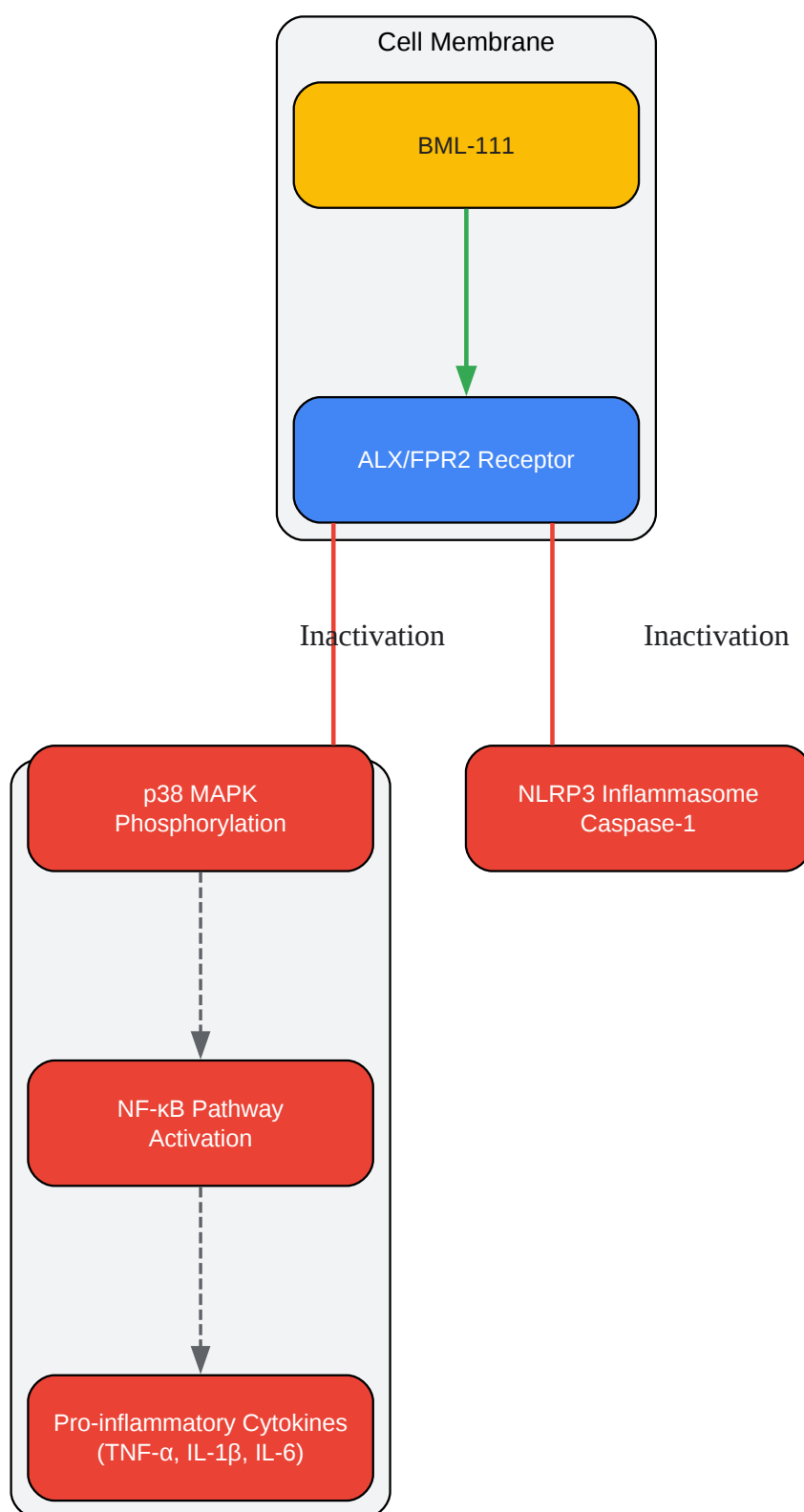
- **Inhibition of Pro-inflammatory Cytokine Production:** **BML-111** significantly reduces the expression and secretion of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α), Interleukin-1beta (IL-1 β), and IL-6.
- **Suppression of Inflammasome Activation:** It has been shown to restrain the activation of the NLRP3 inflammasome, a key component of the innate immune response.
- **Modulation of Leukocyte Trafficking:** **BML-111** inhibits the chemotaxis and migration of neutrophils to sites of inflammation, a critical step in halting the inflammatory cascade.
- **Polarization of Macrophages:** It promotes the switch of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, which is crucial for tissue repair and resolution.
- **Reduction of Oxidative Stress:** The compound alleviates oxidative stress by increasing total antioxidant capacity and activating protective signaling pathways like the Nrf2 pathway.

Signaling Pathways

The activation of the ALX/FPR2 receptor by **BML-111** triggers multiple downstream signaling pathways that mediate its anti-inflammatory and pro-resolving effects.

Inhibition of Pro-Inflammatory Signaling

BML-111 actively suppresses several key pro-inflammatory signaling cascades. Upon binding to the G-protein coupled receptor ALX/FPR2, it inhibits the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK). This, in turn, can lead to the downregulation of the NF- κ B pathway, a central regulator of inflammatory gene expression. Consequently, the production of pro-inflammatory cytokines like TNF- α , IL-1 β , and IL-6 is significantly reduced. Furthermore, **BML-111** has been shown to inhibit the activation of the NLRP3 inflammasome and Caspase-1, further dampening the inflammatory response.

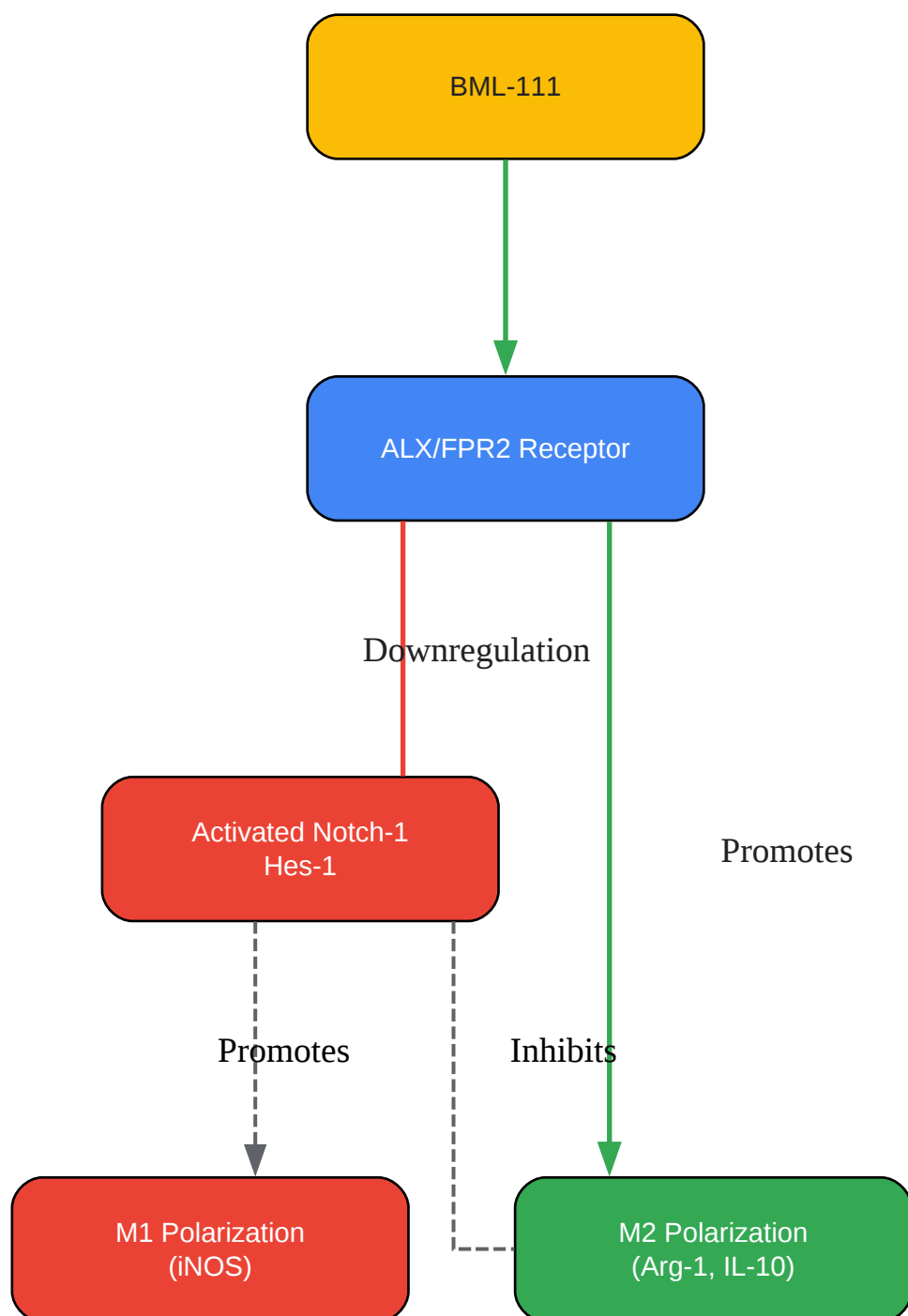


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BML-111 Inhibitory Signaling Pathway.

Modulation of Macrophage Polarization via Notch-1

BML-111 influences macrophage polarization, steering them towards an anti-inflammatory M2 phenotype. This is partly achieved through the modulation of the Notch-1 signaling pathway. By downregulating the expression of activated Notch-1 and its downstream target Hes-1, **BML-111** suppresses the M1 phenotype (characterized by iNOS expression) and promotes the M2 phenotype (characterized by Arg-1 expression). This shift results in an increased production of the anti-inflammatory cytokine IL-10.



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